5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid
Overview
Description
“5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid” is a chemical compound . It is part of the isoxazole class of compounds, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research .Scientific Research Applications
Synthesis and Bioactivity
Synthesis of Fluorine Compounds : A study by Song et al. (2005) demonstrated the synthesis of α-amino fluorobenzyl-phosphonates containing isoxazole moieties. These compounds exhibited moderate anticancer activity in vitro. This research highlights the potential of incorporating isoxazole groups in synthesizing new compounds with significant biological activities (Song et al., 2005).
Antitumor Activity of Isoxazolylcarbamides : Potkin et al. (2014) explored the conversion of certain isoxazole-carboxylic acids into carbamides exhibiting high antitumor activity. This study underscores the importance of isoxazole derivatives in developing new antitumor agents (Potkin et al., 2014).
Pharmacologically Active Isoxazoles : Vitale and Scilimati (2013) discussed synthetic strategies for preparing pharmacologically active isoxazoles. The study highlights the versatility of isoxazole compounds in pharmaceutical applications (Vitale & Scilimati, 2013).
Chemical Properties and Mechanisms
Anaerobic Transformation Mechanism : Genthner et al. (1989) used fluorophenols as analogs to study the transformation of phenol to benzoate, providing insights into the chemical processes involving isoxazole derivatives (Genthner, Townsend, & Chapman, 1989).
Bioactivation of Reactive Metabolites : Bylund et al. (2012) explored the bioactivation mechanism of phenyl methyl-isoxazole derivatives, contributing to understanding the metabolic pathways of such compounds (Bylund et al., 2012).
Synthesis of Isoxazole-4-carboxylic Acid Derivatives : Serebryannikova et al. (2019) reported the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization, showcasing the chemical versatility of isoxazole compounds (Serebryannikova et al., 2019).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-9-6-10(11(14)15)13-16-9/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTVSUMAKKBMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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